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Abstract
1,1,1,2-Tetrafluoroethane (HFC-134a) is a hydrofluorocarbon with significant applications as a

refrigerant, propellant in metered-dose inhalers, and a solvent. Its synthesis is a critical process

in the chemical industry, predominantly achieved through the hydrofluorination of

trichloroethylene (TCE). This technical guide provides a comprehensive overview of the

primary synthesis routes, including liquid-phase, gas-phase, and combined gas-liquid phase

methodologies. Detailed experimental protocols, quantitative data on reaction parameters, and

catalyst performance are presented. Furthermore, this guide outlines the essential purification

techniques required to achieve high-purity HFC-134a suitable for its diverse applications.

Introduction
1,1,1,2-Tetrafluoroethane, also known as HFC-134a, is a key fluorinated organic compound.

[1][2] It emerged as a primary replacement for chlorofluorocarbons (CFCs) due to its zero

ozone depletion potential.[2][3] The most economically viable and widely adopted industrial

synthesis of HFC-134a involves the reaction of trichloroethylene (TCE) with anhydrous

hydrogen fluoride (HF).[2][4] This process can be executed through various methodologies,

each with distinct advantages and challenges.

The synthesis from TCE is typically a two-step process:
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Addition and Substitution: Trichloroethylene reacts with hydrogen fluoride to form the

intermediate 1,1,1-trifluoro-2-chloroethane (HCFC-133a).[2][5][6]

Fluorination: The intermediate HCFC-133a is further fluorinated with hydrogen fluoride to

yield the final product, 1,1,1,2-tetrafluoroethane (HFC-134a).[2][5][6]

This guide will delve into the technical specifics of the liquid-phase, gas-phase, and a hybrid

gas-liquid phase approach to this synthesis.

Synthesis Methodologies
Liquid-Phase Synthesis
The liquid-phase process is a traditional method for the production of fluorinated hydrocarbons,

valued for its mature technology and relatively simple operation.[4][6]

Experimental Protocol:

Catalyst: The primary catalyst for the liquid-phase synthesis is antimony pentachloride

(SbCl₅).[6]

Reaction Setup: The reaction is typically carried out in a liquid-phase fluorination reactor.

Reactants: Trichloroethylene (TCE) and anhydrous hydrogen fluoride (HF) are used as the

primary reactants. The mass ratio of hydrogen fluoride to antimony pentachloride can range

from 0.5 to 15.[6]

Reaction Conditions: The reaction is conducted at a temperature of 30-100°C and a

pressure of 0.3-1.3 MPa.[6]

Process:

TCE and HF are fed into the reactor containing the antimony pentachloride catalyst.

The reactants undergo addition and substitution reactions to form HCFC-133a.

The crude product stream, containing HCFC-133a, unreacted HF, and byproducts like

hydrogen chloride (HCl), is continuously removed.
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Separation: The gaseous mixture from the reactor is passed through a separation tower to

remove HCl. The azeotrope of HCFC-133a and HF is then separated for further processing.

[6]

Quantitative Data for Liquid-Phase Synthesis of HCFC-133a:

Parameter Value Reference

Catalyst
Antimony Pentachloride

(SbCl₅)
[6]

Temperature 30 - 100 °C [6]

Pressure 0.3 - 1.3 MPa [6]

TCE Conversion Efficiency Nearly 100% [6]

Gas-Phase Synthesis
The gas-phase method is another prevalent industrial process for HFC-134a production.[2] It

offers advantages such as high TCE conversion rates and reduced waste.[6]

Experimental Protocol:

Catalyst: Chromium-based catalysts are commonly employed for the gas-phase reaction.[2]

[7] These can be prepared by precipitating soluble chromium and yttrium salts, followed by

drying, calcining, and activation with anhydrous HF.[7]

Reaction Setup: The synthesis is performed in a gas-phase fluorination reactor, often a

fluidized bed reactor.[5]

Reactants: Gaseous trichloroethylene (TCE) and anhydrous hydrogen fluoride (HF) are the

reactants.

Reaction Conditions:

Step 1 (HCFC-133a formation): The reaction of TCE with HF to form HCFC-133a is

exothermic.
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Step 2 (HFC-134a formation): The subsequent fluorination of HCFC-133a to HFC-134a is

an endothermic equilibrium reaction and is typically carried out at a higher temperature of

350-380°C.[2][5] The pressure is maintained between 0.5 MPa and 2.5 MPa.[6]

Process:

Pre-heated gaseous TCE and HF are fed into the reactor containing the chromium-based

catalyst.

The two-step reaction occurs, producing a mixture of HFC-134a, HCFC-133a, unreacted

starting materials, and HCl.

Due to the equilibrium nature of the second step, the conversion rate per pass is often

around 20%.[2] Therefore, industrial processes typically employ a continuous cycle to

recycle unreacted materials, thereby increasing the overall yield.[2]

Separation: The product stream is cooled and subjected to separation processes to isolate

HFC-134a and recycle unreacted HCFC-133a and HF.

Quantitative Data for Gas-Phase Synthesis:

Parameter Value Reference

Catalyst Chromium-based [2]

Temperature (Step 2) 350 - 380 °C [2]

Pressure 0.5 - 2.5 MPa [6]

Conversion Rate (Step 2, per

pass)
~20% [2]

Molar Ratio (HF:HCFC-133a) 1:1 to 3:1 (mass ratio) [6]

Gas-Liquid Phase Synthesis
This hybrid approach combines the advantages of both the liquid-phase and gas-phase

methods to enhance efficiency and yield.[6]
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Experimental Protocol:

Step 1 (Liquid Phase): Trichloroethylene and hydrogen fluoride react in a liquid-phase

reactor with an antimony pentachloride catalyst to produce 1,1,1-trifluoro-2-chloroethane

(HCFC-133a).[6] The reaction conditions are similar to the standalone liquid-phase process.

Separation and Purification of Intermediate: The crude HCFC-133a is separated from the

reaction mixture. This often involves a separation tower to remove HCl and then a process to

handle the HCFC-133a/HF azeotrope.[6]

Step 2 (Gas Phase): The purified HCFC-133a is then vaporized and fed into a gas-phase

reactor with hydrogen fluoride to produce 1,1,1,2-tetrafluoroethane.[6] This step utilizes a

chromium-based catalyst and reaction conditions similar to the standalone gas-phase

process.[6]

Quantitative Data for Gas-Liquid Phase Synthesis:

Parameter Value Reference

Step 1 (Liquid Phase)

Catalyst
Antimony Pentachloride

(SbCl₅)
[6]

Temperature 30 - 100 °C [6]

Pressure 0.3 - 1.3 MPa [6]

Step 2 (Gas Phase)

Catalyst Chromium-based [6]

Temperature 200 - 400 °C [6]

Pressure 0.5 - 2.5 MPa [6]

TCE to HFC-134a Selectivity 96.6% [6]

Final HFC-134a Purity 98.59% [6]

Purification of 1,1,1,2-Tetrafluoroethane
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Achieving high purity HFC-134a is crucial for its applications. The crude product from the

synthesis process contains unreacted starting materials, intermediates, HCl, and other

byproducts.

Purification Protocol:

HCl Removal: The product stream is first treated to remove hydrogen chloride. This can be

achieved through distillation or scrubbing.[8]

Organic Impurity Removal:

Extractive Distillation: This technique is effective for separating HFC-134a from chlorine-

containing halogenated hydrocarbons.[9] An extraction agent, such as trichloroethylene or

perchloroethylene, is added to the mixture to alter the relative volatilities of the

components, facilitating their separation by distillation.[9]

Azeotropic Distillation: Certain impurities, like 1,1-difluorochloroethylene (R-1122), form

azeotropes with HFC-134a, making them difficult to separate by conventional distillation.

[10] Specialized distillation techniques are required to break these azeotropes.

Zeolite Adsorption: Molecular sieves, particularly zeolites with specific pore sizes (e.g., 3.8 to

4.8 Angstroms), can be used to remove trace impurities.[9]

Visualized Workflows and Pathways
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Step 1: HCFC-133a Synthesis

Step 2: HFC-134a Synthesis

Trichloroethylene (TCE)

1,1,1-trifluoro-2-chloroethane (HCFC-133a)+ 3 HF

Hydrogen Fluoride (HF)

HCFC-133a

1,1,1,2-tetrafluoroethane (HFC-134a)+ HF

HF

Click to download full resolution via product page

Caption: Two-step synthesis pathway of HFC-134a from trichloroethylene.
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Reactants (TCE, HF)

Synthesis Reactor
(Liquid or Gas Phase)

Crude Product Mixture

HCl Removal

HCl-Free Stream

Extractive/Azeotropic Distillation

Partially Purified HFC-134a

Zeolite Adsorption

High-Purity HFC-134a
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Caption: General experimental workflow for the synthesis and purification of HFC-134a.
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Conclusion
The synthesis of 1,1,1,2-tetrafluoroethane from trichloroethylene is a well-established

industrial process that can be adapted through liquid-phase, gas-phase, or hybrid

methodologies to suit specific production requirements. The choice of catalyst and the

optimization of reaction conditions are paramount in achieving high conversion and selectivity.

Furthermore, a multi-step purification process is essential to obtain HFC-134a of a purity

suitable for its critical applications. This guide provides a foundational understanding of the key

technical aspects involved in the synthesis and purification of this important hydrofluorocarbon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis of 1,1,1,2-Tetrafluoroethane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211177#synthesis-of-1-1-1-2-tetrafluoroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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